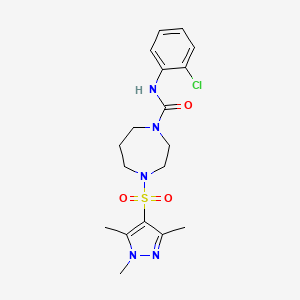

![molecular formula C10H13N5O3S B3011206 N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide CAS No. 2034475-47-1](/img/structure/B3011206.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Morpholine is a common organic solvent used in a variety of industrial applications.

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis

Pyrazolopyrimidines have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol −1 . More specific physical and chemical properties of “N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide” are not available in the retrieved data.科学的研究の応用

Medicinal Chemistry and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidinone nucleus, to which our compound belongs, has attracted attention as a potential source of therapeutic agents. Researchers have explored its derivatives as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play critical roles in diseases like cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction . The compound’s drug-like characteristics make it valuable for medicinal chemists.

Organic Electronics and Optoelectronic Devices

Beyond medicine, pyrazolo[1,5-a]pyrimidinones have found applications in organic electronics. Their electronic properties, including acting as electron transport materials, make them promising candidates for optoelectronic devices. Researchers have explored their use in areas like organic light-emitting diodes (OLEDs) and solar cells .

Triazole Bridged N-Glycosides

A study focused on the design, synthesis, and evaluation of triazole bridged N-glycosides of pyrazolo pyrimidinones revealed their potential as therapeutic agents. Employing microwave-assisted synthetic approaches via ‘click chemistry,’ these compounds offer novel avenues for drug development .

Fluorophores for Optical Applications

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications. Their simpler and greener synthetic methodology, along with tunable photophysical properties, makes them attractive alternatives to other fluorophores. These PPs hold promise in fields like fluorescence imaging and sensing .

Photophysical Properties in Material Science

Pyrazolo[1,5-a]pyrimidine derivatives, including our compound, are significant in material science. Their photophysical properties make them valuable for applications such as sensors, light-emitting materials, and photovoltaics .

Biological Interactions and Beyond

While specific studies on our compound are limited, its unique structure suggests potential interactions with biological targets. Further research could unveil additional applications, such as enzyme inhibition, protein binding, or cellular signaling pathways.

作用機序

Target of Action

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds have been found to target various enzymes and receptors. For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Other pyrazolo[1,5-a]pyrimidines have been found to inhibit membrane-bound pyrophosphatases (mPPases) , which are essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .

Mode of Action

Based on the known activities of related pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may interact with its targets (such as protein kinases or mppases) and inhibit their activity . This inhibition could lead to changes in cellular processes controlled by these enzymes, such as cell growth and differentiation .

Biochemical Pathways

The inhibition of protein kinases or mPPases by N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide could affect various biochemical pathways. For instance, the inhibition of protein kinases could disrupt cell signaling pathways that control cell growth and differentiation . On the other hand, the inhibition of mPPases could disrupt the active transport of protons or sodium ions across acidocalcisomal membranes, affecting the homeostasis of these ions in the cell .

Pharmacokinetics

Related pyrazolo[1,5-a]pyrimidines have been found to have good physicochemical properties and biological characteristics , suggesting that N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide may also have favorable ADME properties.

Result of Action

The inhibition of protein kinases or mPPases by N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide could lead to various molecular and cellular effects. For instance, the disruption of cell signaling pathways could lead to changes in cell growth and differentiation . Similarly, the disruption of ion transport could affect the homeostasis of protons or sodium ions in the cell .

Action Environment

The action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide could be influenced by various environmental factors. For instance, the activity of this compound could be affected by changes in the osmotic pressure of the environment . Additionally, the presence of other molecules in the environment could potentially interact with N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide and affect its activity.

特性

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylmorpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c16-19(17,14-3-5-18-6-4-14)13-9-7-11-10-1-2-12-15(10)8-9/h1-2,7-8,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYIFWBGLXLKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

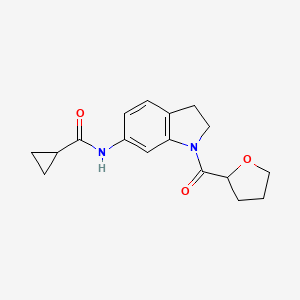

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

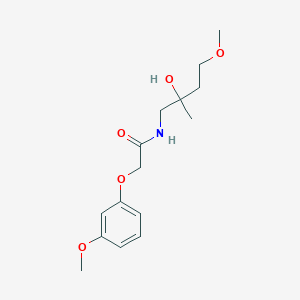

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)

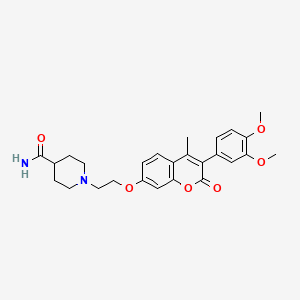

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)